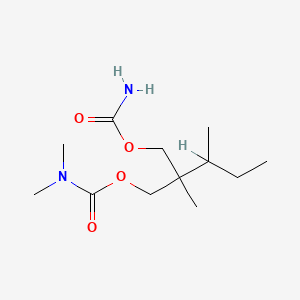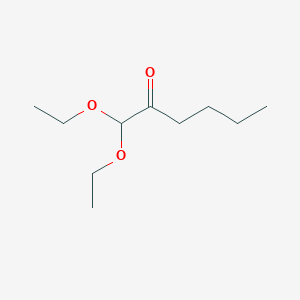
1,1-Diethoxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxyhexan-2-one is an organic compound with the molecular formula C10H20O2. It is a diethyl acetal derivative of hexan-2-one, characterized by the presence of two ethoxy groups attached to the first carbon atom of the hexan-2-one chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxyhexan-2-one can be synthesized through the acetalization of hexan-2-one with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing hexan-2-one and ethanol: The reactants are mixed in a suitable solvent, such as toluene or benzene.
Adding an acid catalyst: Common acid catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.
Heating the mixture: The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
Removing water: Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion.
Purification: The resulting this compound is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexanol or hexane.
Substitution: Various substituted hexan-2-one derivatives.
Scientific Research Applications
1,1-Diethoxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme-catalyzed reactions.
Medicine: Research on its potential therapeutic properties and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-diethoxyhexan-2-one involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products. The ethoxy groups can undergo hydrolysis, releasing ethanol and forming the corresponding ketone. This process can be catalyzed by acids or enzymes, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyhexane: Similar structure but lacks the carbonyl group.
1,1-Diethoxy-2-hexene: Contains a double bond in the hexane chain.
Hexanal diethyl acetal: An acetal derivative of hexanal.
Uniqueness
1,1-Diethoxyhexan-2-one is unique due to its specific functional groups and reactivity. The presence of both ethoxy groups and a carbonyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1,1-diethoxyhexan-2-one |
InChI |
InChI=1S/C10H20O3/c1-4-7-8-9(11)10(12-5-2)13-6-3/h10H,4-8H2,1-3H3 |
InChI Key |
RXUIHNDOKPIPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


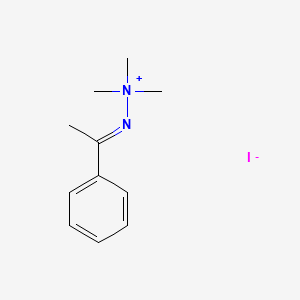
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
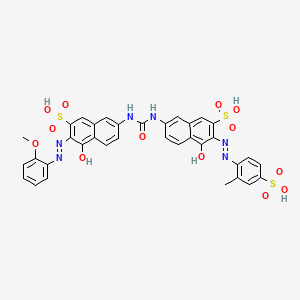
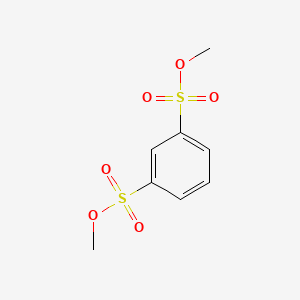
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
phosphanium bromide](/img/structure/B14692895.png)
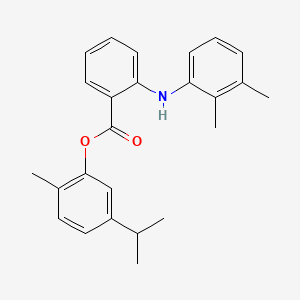
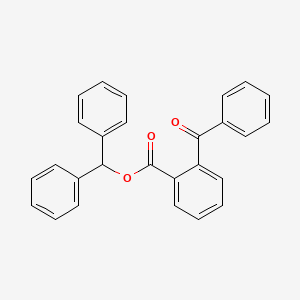
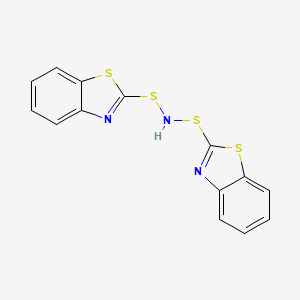
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
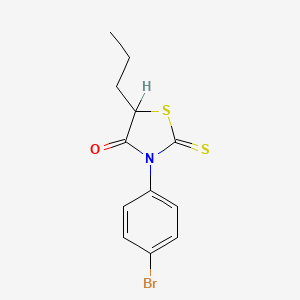
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
